molecular formula C16H18N4O2 B2656809 N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415584-38-0

N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2656809
CAS RN: 2415584-38-0
M. Wt: 298.346
InChI Key: PEQKUUAVCQURCM-UHFFFAOYSA-N
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Description

N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MPTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTQ has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research purposes.

Mechanism of Action

The mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of various enzymes involved in these pathways, including tyrosine kinases and phosphatases.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related conditions. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments is its potential for use in cancer research. This compound has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has been found to possess a range of other beneficial properties, including anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that effectively target its specific effects.

Future Directions

There are several potential future directions for the study of N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of interest is in the development of new cancer treatments based on this compound's ability to inhibit the growth of cancer cells. Additionally, this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research. Finally, this compound's antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various other conditions, including oxidative stress-related conditions and inflammatory disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic properties. While there are limitations to its use in lab experiments, this compound's potential for use in the development of new cancer treatments and the treatment of various other conditions make it a promising candidate for ongoing research.

Synthesis Methods

N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 2-methoxypyridine-3-carboxaldehyde with 2-amino-3-cyanopyridine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where this compound has been found to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-16-11(5-4-8-17-16)9-18-15(21)14-12-6-2-3-7-13(12)19-10-20-14/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQKUUAVCQURCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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